8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 2-phenylbutanoate hydrochloride
Overview
Description
8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 2-phenylbutanoate hydrochloride, also known as MAP-2, is a compound that has been used in scientific research and laboratory experiments for a variety of purposes. It is a cyclic amine that has been found to have a wide range of biochemical and physiological effects in various organisms. MAP-2 is a useful tool for studying the molecular mechanisms of a variety of biological processes.
Scientific Research Applications
Crystallographic Studies
The compound has been used in crystallographic studies to understand its structural properties. For instance, Mostafa, Ghabbour, and Abdel‐Aziz (2017) synthesized a tetraphenylborate salt of atropine (which includes the 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl moiety) and analyzed its crystal structure using X-ray crystallography. This provided insights into the molecular arrangement and spatial configuration of the compound (Mostafa, Ghabbour, & Abdel‐Aziz, 2017).
Chemical Synthesis and Structure Analysis
The compound has been involved in various synthetic pathways and structural analyses. Izquierdo et al. (1991) synthesized a series of compounds including 8-beta-acyloxy-3-phenethyl-3-azabicyclo[3.2.1]octane and conducted studies using NMR spectroscopy and X-ray diffraction to determine their structure and conformation (Izquierdo et al., 1991).
Organometallic Chemistry
In the field of organometallic chemistry, Tamm et al. (2007) conducted a study where CH-activation and deprotonation of 8-methyl-8-azabicyclo[3.2.1]oct-2-ene (a related compound) occurred upon reaction with TiCl4 and ZrCl4, forming allyl complexes. This illustrates its potential in creating complex organometallic structures (Tamm, Kunst, Stadler, & Herdtweck, 2007).
Pharmacological Research
In pharmacological research, various derivatives of 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl have been synthesized and tested for their analgetic and narcotic antagonist activities. Takeda et al. (1977) investigated structure-activity relationships by varying structural parameters of 53 derivatives of 1-phenyl-6-azabicyclo[3.2.1]octanes, revealing insights into their pharmacological properties (Takeda, Inoue, Noguchi, Honma, & Kawamori, 1977).
Nematicidal Activity
Xu et al. (2021) explored the synthesis of novel compounds derived from 5-HT3 receptor antagonists, which included derivatives of 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl, and evaluated their nematicidal activities against pinewood nematodes, demonstrating the compound's potential in agricultural applications (Xu, Yang, Wang, & Song, 2021).
properties
IUPAC Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenylbutanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2.ClH/c1-3-17(13-7-5-4-6-8-13)18(20)21-16-11-14-9-10-15(12-16)19(14)2;/h4-8,14-17H,3,9-12H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUYDINLFCGWRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)OC2CC3CCC(C2)N3C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80670189 | |
Record name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-phenylbutanoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80670189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 2-phenylbutanoate hydrochloride | |
CAS RN |
1233641-91-2 | |
Record name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-phenylbutanoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80670189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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